Tco-peg2-tco is synthesized through various chemical processes that involve the functionalization of trans-cyclooctene. Its classification as a PEG-based linker highlights its role in enhancing solubility and biocompatibility in biological systems. The compound's structure includes a trans-cyclooctene moiety linked to a polyethylene glycol chain, which is further connected to a reactive sulfo-N-hydroxysuccinimide ester group, enhancing its utility in bioconjugation reactions .
The synthesis of Tco-peg2-tco typically involves several steps, starting from the base trans-cyclooctene compound. One prevalent method includes the use of flow photoisomerization techniques that convert cyclooctene derivatives into their trans forms efficiently. This method has been favored due to its simplicity and effectiveness compared to traditional multi-step synthesis routes that often require harsh conditions .
The molecular formula for Tco-peg2-tco is C28H49N5O12S, with a molecular weight of approximately 679.78 g/mol. The structure features:
This structural arrangement allows for rapid reactions with tetrazine derivatives, making it an efficient tool for bioconjugation .
Tco-peg2-tco participates in bioorthogonal reactions, particularly with tetrazines, through a process known as inverse electron-demand Diels-Alder reaction. This reaction is characterized by:
The efficiency of these reactions has made Tco-peg2-tco a preferred choice for labeling biomolecules in live cells and organisms .
The mechanism of action for Tco-peg2-tco involves its ability to form covalent bonds with tetrazine derivatives through the aforementioned bioorthogonal reaction. This process can be summarized as follows:
This mechanism allows researchers to visualize and quantify biomolecule interactions in real-time, providing insights into drug distribution and efficacy .
Tco-peg2-tco is typically presented as a solid at room temperature but can be stored as a powder at -20°C for extended periods (up to three years). When dissolved, it remains stable at -80°C for one year.
Key chemical properties include:
These properties make Tco-peg2-tco suitable for various applications in biochemical research .
Tco-peg2-tco has several significant applications:
Its unique properties enable advancements in drug delivery systems and molecular diagnostics, making it an essential compound in modern biochemical research .
The development of bioorthogonal chemistry represents a paradigm shift in biomolecular modification strategies, enabling specific covalent reactions within living systems without interfering with native biochemical processes. Early bioorthogonal approaches centered on copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provided reliable conjugation chemistry but faced significant limitations due to copper cytotoxicity, restricting in vivo applications [7]. The subsequent introduction of strain-promoted azide-alkyne cycloaddition (SPAAC) eliminated copper requirements but suffered from relatively slow kinetics (k₂ ≈ 0.1-1.0 M⁻¹s⁻¹), limiting its utility in low-concentration biological environments [4] [7].
A transformative advancement emerged with the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and strained alkenes, particularly trans-cyclooctene (TCO). This reaction exhibits exceptional kinetics (k₂ > 10⁴ M⁻¹s⁻¹) under physiological conditions, fulfilling critical bioorthogonal requirements: rapid kinetics at low concentrations, selectivity, physiological compatibility, and absence of interfering native functional groups [4] [9]. The IEDDA mechanism proceeds through a concerted [4+2] cycloaddition, forming an unstable bicyclic intermediate that undergoes retro-Diels-Alder reaction with nitrogen extrusion, yielding a stable dihydropyridazine linkage [4] [9]. This unparalleled speed and bioorthogonality established IEDDA as the gold standard for in vivo pretargeting strategies and dynamic labeling applications where reaction efficiency is paramount.
Table 1: Kinetic Comparison of Bioorthogonal Reactions
Reaction Type | Representative Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Limitations |
---|---|---|---|
CuAAC | Linear alkyne | 0.1-1.0 | Copper cytotoxicity |
SPAAC | DBCO | 0.1-2.0 | Slow kinetics, alkyne hydrophobicity |
IEDDA (1st gen) | Norbornene | 10-10² | Moderate speed, stability issues |
IEDDA (TCO-based) | Unmodified TCO | 10⁴-10⁵ | Trans-cis isomerization vulnerability |
TCO-PEG2-TCO (CAS: 2411687-18-6) is a structurally engineered homobifunctional reagent featuring reactive TCO moieties at both termini of a diethylene glycol (PEG2) spacer. Its chemical structure (C₂₄H₄₀N₂O₆, MW: 452.58 g/mol) integrates two critical elements: the highly strained TCO dienophile optimized for IEDDA kinetics, and a hydrophilic PEG spacer that confers aqueous solubility and prevents aggregation [3] [6]. The PEG2 linker specifically balances minimal steric interference with sufficient hydrophilicity, addressing the inherent hydrophobicity of TCO that traditionally promotes undesirable interactions with biomolecular surfaces [10].
This dual-TCO architecture enables unique applications in advanced bioconjugation strategies:
The PEG2 spacer is instrumental in maintaining TCO reactivity. Research demonstrates that unconjugated TCO attached directly to antibodies loses >90% of its reactivity due to hydrophobic burial within protein domains. Introducing even short PEG spacers preserves >80% functional TCO density by preventing these interactions, as confirmed through flow cytometry and mass spectrometry analyses [10].
Table 2: Key Bioorthogonal Reagents Based on TCO-PEG Chemistry
Compound Name | CAS Number | Molecular Formula | Primary Application |
---|---|---|---|
TCO-PEG2-TCO | 2411687-18-6 | C₂₄H₄₀N₂O₆ | Dual-targeting linkers |
TCO-PEG2-acid | 2250217-31-1 | C₁₅H₂₅NO₅ | Carboxyl-directed conjugation |
TCO-PEG3-amine | N/A | C₁₇H₃₄N₂O₃ | Amine-reactive probes |
TCO-PEG4-Tetrazine | N/A | C₂₆H₃₈N₆O₄ | Bidirectional IEDDA systems |
HyNic-PEG3-TCO | N/A | C₂₆H₃₉N₅O₄ | Hydrazide-mediated labeling |
TCO-PEG2-TCO offers substantial improvements over conventional dienophiles and earlier TCO derivatives, addressing multiple limitations in bioorthogonal applications:
Enhanced Reactivity & Stability Balance: Unmodified TCO exhibits extreme IEDDA reactivity (k₂ ≈ 10⁵ M⁻¹s⁻¹ with monomethyltetrazine) but suffers rapid in vivo isomerization to the unreactive cis-cyclooctene (CCO) form (half-life < 1 hour in serum). The PEG2 spacer significantly stabilizes the TCO configuration while maintaining high reactivity (k₂ ≈ 10⁴ M⁻¹s⁻¹). This stabilization occurs through reduced hydrophobic interactions with isomerization catalysts in serum, particularly transition metals bound to albumin [3] [10].
Mitigation of Steric Hindrance: Bulky dienophiles like dibenzylcyclooctyne (DBCO) experience significant rate reductions when conjugated to biomacromolecules due to steric blocking. The conformational flexibility imparted by the PEG2 spacer in TCO-PEG2-TCO minimizes this effect, maintaining >85% of the solution-phase reaction rate when attached to antibodies, as quantified through fluorescence quenching assays [10]. Comparatively, tert-butyl-substituted tetrazines exhibit 70-fold lower reactivity than unsubstituted derivatives due to steric constraints—an effect not observed with PEG-spaced TCO [4].
Solubility and Biocompatibility: Traditional TCO conjugates precipitate at high modification densities due to hydrophobicity. The incorporation of the PEG2 spacer increases aqueous solubility by >50-fold compared to alkyl-TCO analogues, enabling higher functional loading on targeting vectors without aggregation. This hydrophilicity also reduces nonspecific binding in biological environments, improving signal-to-noise ratios in imaging applications [3] [5] [6].
Orthogonal Conjugation Capacity: Unlike monospecific dienophiles, the symmetrical design of TCO-PEG2-TCO enables simultaneous or sequential conjugation of two distinct molecules. This proves invaluable in multistep pretargeting regimens where controlled assembly is required. For instance, studies demonstrate 5-fold higher functional TCO density on antibodies when using DBCO-PEGₙ-TCO constructs compared to direct lysine conjugation, significantly amplifying detection signals in flow cytometry and in vivo imaging [10].
Table 3: Performance Comparison of Bioorthogonal Dienophiles in Bioconjugation
Parameter | Direct TCO-Antibody | TCO-PEG2-Antibody | Norbornene-Antibody | TCO-PEG2-TCO Application |
---|---|---|---|---|
Functional Group Density | ≤2 per antibody | ≤10 per antibody | ≤6 per antibody | Dual conjugation capacity |
Reactivity Retention | 10-20% | 80-90% | 40-60% | >85% retained |
Serum Stability (t₁/₂) | <1 hour | >4 hours | >24 hours | 3-5 hours (per TCO) |
Solubility in PBS | Low (≤1 mg/mL) | High (>10 mg/mL) | Moderate (~5 mg/mL) | >15 mg/mL |
These advantages position TCO-PEG2-TCO as a critical enabler for next-generation biomedical applications. In pretargeted PET imaging, researchers achieved 98% radiochemical purity and high molar activity (3.5-4.3 GBq/µmol) when conjugating ¹⁸F-labeled tetrazine to TCO-PEG2-RM26 peptide targeting gastrin-releasing peptide receptors [8]. Similarly, CAPAC platforms utilize the dual-TCO architecture for localized prodrug activation, demonstrating >90% payload release within minutes of tetrazine exposure [9]. These advances highlight the transformative role of structurally optimized linkers in overcoming historical limitations of bioorthogonal chemistry.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0